molecular formula C14H10BrFN4O B6467701 N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640897-51-2

N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467701
CAS No.: 2640897-51-2
M. Wt: 349.16 g/mol
InChI Key: QGSLLSUMAFSGEW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, a methyl group on the imidazo ring, and a carboxamide group at the 6-position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from commercially available starting materials. The general synthetic route includes:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromo and fluorine substituents: Halogenation reactions are employed to introduce the bromo and fluorine atoms onto the phenyl ring.

    Attachment of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo or fluorine atoms.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
  • N-(4-bromo-2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
  • N-(4-bromo-2-fluorophenyl)-2-ethylimidazo[1,2-b]pyridazine-6-carboxamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to the specific combination of substituents on its phenyl and imidazo[1,2-b]pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN4O/c1-8-7-20-13(17-8)5-4-12(19-20)14(21)18-11-3-2-9(15)6-10(11)16/h2-7H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSLLSUMAFSGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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